molecular formula C14H18N2O7 B3037717 Boc-3-nitro-L-tyrosine CAS No. 5575-03-1

Boc-3-nitro-L-tyrosine

Cat. No.: B3037717
CAS No.: 5575-03-1
M. Wt: 326.3 g/mol
InChI Key: WKOHDYUJJUVBQB-VIFPVBQESA-N
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Description

Boc-3-nitro-L-tyrosine is a chemically modified derivative of the amino acid L-tyrosine, featuring a tert-butyloxycarbonyl (Boc) protecting group on the α-amino group and a nitro (-NO₂) substituent at the 3-position of the aromatic ring. Its molecular formula is C₁₄H₁₈N₂O₇, with a molecular weight of 326.30 g/mol (CAS: 5575-03-1) . The Boc group is widely used in peptide synthesis to shield the amino group during reactions, while the nitro group alters electronic properties and reactivity, making the compound valuable in medicinal chemistry and oxidative stress studies. Notably, 3-nitro-L-tyrosine (the deprotected form) is a biomarker for peroxynitrite-mediated oxidative damage in inflammatory and neurodegenerative diseases .

Properties

IUPAC Name

(2S)-3-(4-hydroxy-3-nitrophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O7/c1-14(2,3)23-13(20)15-9(12(18)19)6-8-4-5-11(17)10(7-8)16(21)22/h4-5,7,9,17H,6H2,1-3H3,(H,15,20)(H,18,19)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKOHDYUJJUVBQB-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)O)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C=C1)O)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-3-nitro-L-tyrosine typically involves the protection of the amino group of L-tyrosine with a tert-butoxycarbonyl (Boc) group, followed by nitration of the phenolic ring. One common method involves the reaction of L-tyrosine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is carried out in an aqueous solution under controlled conditions to yield Boc-L-tyrosine .

Subsequently, the nitration of Boc-L-tyrosine is achieved using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction is typically conducted at low temperatures to prevent over-nitration and to ensure the selective formation of the nitro group at the meta position .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of high-purity reagents and stringent control of reaction conditions to achieve high yields and purity. The reaction is carried out in specialized reactors with precise temperature and pH control to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Boc-3-nitro-L-tyrosine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Boc-3-nitro-L-tyrosine is widely used in scientific research due to its versatility and reactivity. Some of its applications include:

    Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.

    Biochemical Research: Serves as a precursor for the synthesis of various bioactive molecules.

    Pharmaceuticals: Used in the development of drugs and therapeutic agents.

    Industrial Applications: Employed in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of Boc-3-nitro-L-tyrosine involves its ability to undergo various chemical transformations due to the presence of the nitro and Boc protecting groups. The nitro group can participate in redox reactions, while the Boc group provides protection to the amino group during synthetic transformations. The compound can interact with various molecular targets and pathways depending on the specific chemical modifications it undergoes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Boc-3-nitro-L-tyrosine with structurally and functionally related tyrosine derivatives:

Compound CAS Number Molecular Formula Substituents Key Applications Key Differences
This compound 5575-03-1 C₁₄H₁₈N₂O₇ Boc (α-amino), -NO₂ (3-position) Peptide synthesis, peroxynitrite research Nitro group enhances oxidative reactivity; used in tracking oxidative damage.
Boc-3-chloro-L-tyrosine 192315-36-9 C₁₄H₁₈ClNO₅ Boc (α-amino), -Cl (3-position) Peptide synthesis, pharmaceutical intermediates Chlorine substituent offers halogen-specific reactivity; less oxidative than nitro.
Boc-L-tyrosine 3978-80-1 C₁₄H₁₉NO₅ Boc (α-amino), -OH (4-position) Standard Boc-protected tyrosine for peptide synthesis Lacks substituents on the aromatic ring; simpler reactivity profile.
Fmoc-Tyr(3-NO₂)-OH 136590-09-5 C₂₄H₂₀N₂O₇ Fmoc (α-amino), -NO₂ (3-position) Solid-phase peptide synthesis (base-labile protection) Fmoc group requires basic deprotection; higher molecular weight (448.4 g/mol).
3,5-Diiodo-L-tyrosine 300-39-0 C₉H₉I₂NO₃ -I (3,5-positions) Thyroid hormone precursor, radiolabeling studies Di-iodo substitution for heavy atom labeling; distinct from nitro/chloro in function.
N-Boc-O-benzyl-L-tyrosine 2130-96-3 C₂₁H₂₅NO₅ Boc (α-amino), -O-benzyl (4-position) Peptide synthesis (acid-labile benzyl protection) Benzyl group protects hydroxyl; potential for side-chain migration under acidic conditions.

Key Comparative Insights:

Functional Group Impact :

  • Nitro vs. Chlorine : The nitro group in this compound increases electron-withdrawing effects, making it more reactive in electrophilic substitutions compared to Boc-3-chloro-L-tyrosine. This property is exploited in studies of peroxynitrite-mediated protein modifications .
  • Halogen vs. Protecting Group : While 3,5-diiodo-L-tyrosine is used in thyroid hormone synthesis due to iodine's role in thyroxine, this compound is more relevant in oxidative stress research .

Protecting Group Chemistry: Boc vs. Fmoc: Boc protection (acid-labile) is compatible with orthogonal Fmoc strategies, but Fmoc-Tyr(3-NO₂)-OH requires base for deprotection, limiting its use in acid-sensitive sequences .

Biological and Analytical Utility :

  • This compound serves as a precursor for synthesizing nitrotyrosine-containing peptides to model oxidative damage, whereas deuterated analogs (e.g., 3-nitro-L-tyrosine-d3, CAS 213386-10-8) are used as internal standards in mass spectrometry .

Synthesis and Stability :

  • Boc-3-chloro-L-tyrosine is synthesized via chlorination of Boc-L-tyrosine , while this compound likely involves nitration. Both require storage at 2–8°C to prevent decomposition .

Biological Activity

Boc-3-nitro-L-tyrosine is a modified amino acid that plays a significant role in biological systems, particularly as a biomarker for nitroxidative stress and in the study of protein modifications. This article examines its biological activity, mechanisms of action, and implications in various pathological conditions.

Overview of Tyrosine Nitration

Tyrosine nitration refers to the post-translational modification of tyrosine residues in proteins, where a nitro group (-NO₂) is added. This process is catalyzed by reactive nitrogen species, primarily peroxynitrite, which is formed from the reaction of nitric oxide (•NO) with superoxide (•O₂⁻) . The product of this nitration, 3-nitrotyrosine (3-NO₂-Tyr), is often used as a biomarker for oxidative stress and has been implicated in various diseases, including neurodegenerative disorders and cardiovascular diseases .

The biological activity of this compound can be understood through its involvement in several biochemical pathways:

  • Protein Modification : The incorporation of the nitro group alters the physicochemical properties of tyrosine. This modification can lead to changes in protein structure and function, affecting enzymatic activity and protein-protein interactions .
  • Oxidative Stress Biomarker : Elevated levels of 3-nitrotyrosine are associated with increased oxidative stress, making it a useful biomarker for assessing tissue damage in various pathological conditions .
  • Impact on Cellular Signaling : Nitration can interfere with signaling pathways by modifying key proteins involved in cellular responses, leading to altered cell function and homeostasis .

Table 1: Summary of Key Findings on this compound

StudyKey FindingsImplications
Identified as a biomarker for nitroxidative stress.Useful for diagnosing diseases related to oxidative damage.
Demonstrated that nitration affects protein function by altering redox potential and hydrophobicity.Impacts enzyme activity and cellular responses.
Showed that 3-nitrotyrosine levels correlate with disease severity in inflammatory conditions.Potential for therapeutic targeting in inflammation-related diseases.
Induced apoptosis in motor neurons through free 3-nitro-L-tyrosine exposure.Highlights neurotoxic effects associated with nitration.

Case Studies

  • Neurodegenerative Diseases : Research has shown that elevated levels of 3-nitrotyrosine are found in patients with neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The presence of this biomarker correlates with neuronal damage and cognitive decline, suggesting its potential role as a therapeutic target .
  • Cardiovascular Pathology : In cardiovascular diseases, tyrosine nitration has been linked to endothelial dysfunction and vascular inflammation. Studies indicate that 3-nitrotyrosine may serve as an early indicator of cardiovascular risk .

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing Boc-3-nitro-L-tyrosine, and how is purity ensured?

  • Methodology : Synthesis typically involves two steps: (1) Protecting the amino group of L-tyrosine with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc anhydride) in a basic solvent like THF or DCM. (2) Nitrating the aromatic ring at the 3-position using nitric acid or nitrating agents (e.g., tetrabutylammonium nitrate) under controlled conditions. Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization. Purity is confirmed by HPLC (>98% peak area) and NMR (absence of unreacted starting material) .
  • Key Considerations : Monitor reaction pH and temperature to avoid over-nitration or Boc deprotection. Use TLC (toluene:2-propanol:acetone:acetic acid, 23:23:12:9) to track reaction progress .

Q. Which analytical techniques are critical for characterizing this compound?

  • Techniques :

  • NMR Spectroscopy : Confirm Boc group retention (δ 1.4 ppm for tert-butyl protons) and nitro group position (aromatic proton shifts at δ 7.2–8.0 ppm).
  • HPLC-MS : Assess purity and molecular weight (e.g., [M+H]+ at m/z 295.3 for this compound).
  • FT-IR : Verify nitro group presence (asymmetric stretching at ~1520 cm⁻¹) .
    • Validation : Compare retention times and spectral data with commercial standards or literature values .

Advanced Research Questions

Q. How can researchers resolve contradictions in nitration efficiency when using nitrite vs. peroxynitrite (PN) in this compound synthesis?

  • Experimental Design :

  • Variable Control : Compare reaction yields under inert (argon-saturated) vs. aerobic conditions. Nitrite requires acidic conditions (pH ~5) for nitration, while PN reacts at neutral pH.
  • Detection : Use UV-Vis spectroscopy (400–540 nm) to monitor nitrotyrosine formation. PN generates a distinct yellow chromophore (λmax = 430 nm), while nitrite produces lighter intermediates .
    • Data Interpretation : Discrepancies may arise from competing nitrosation (with nitrite) vs. nitration (with PN). Validate products via TLC mobility comparisons and ninhydrin spray (nitrotyrosine retains amino group reactivity) .

Q. What strategies optimize this compound stability in peptide synthesis or cellular assays?

  • Stability Testing :

  • Temperature : Store at 0–6°C to prevent Boc deprotection. Avoid prolonged exposure to >25°C.
  • Solvent Compatibility : Use DMF or DCM for dissolution; aqueous buffers should maintain pH 4–7 to minimize hydrolysis .
    • Application in Models : When incorporating into peptides, use coupling agents like HBTU/DIPEA to minimize side reactions. Monitor nitration stability via LC-MS post-synthesis .

Q. How is this compound used to study protein nitration in neurodegenerative disease models?

  • Experimental Workflow :

  • In Vitro : Incubate this compound with neuronal cell lysates and reactive nitrogen species (RNS). Detect nitrotyrosine incorporation via anti-nitrotyrosine antibodies in Western blots.
  • In Vivo : Administer as a tracer in animal models; use isotopic labeling (e.g., ¹⁵N) for precise tracking in mass spectrometry .
    • Controls : Include untreated lysates and 3-nitrotyrosine standards to distinguish endogenous vs. exogenous nitration .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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